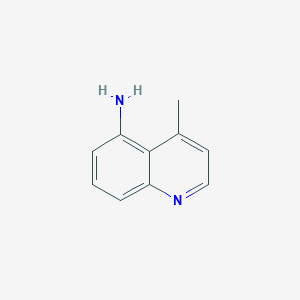

4-Methylquinolin-5-amine

Description

Significance of Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in modern medicinal and materials chemistry. frontiersin.orgresearchgate.netresearchgate.net This nitrogen-containing aromatic compound, with the chemical formula C₉H₇N, is also known as 1-aza-naphthalene or benzo[b]pyridine. frontiersin.orgresearchgate.net Its structure is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and functional materials. researchgate.netresearchgate.netktu.edu

The significance of the quinoline ring system stems from its versatile chemical properties. It can undergo both electrophilic and nucleophilic substitution reactions, allowing for functionalization at various positions on the rings. frontiersin.orgresearchgate.net This adaptability enables chemists to design and synthesize a vast library of derivatives with tailored electronic and steric properties. orientjchem.org The ability to modify the quinoline core is crucial in drug discovery, where even small structural changes can significantly impact a compound's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. frontiersin.orgorientjchem.org

Quinoline and its derivatives are found in numerous natural products, particularly alkaloids, and form the structural basis for a wide range of synthetic drugs with diverse therapeutic applications. ktu.edunih.gov Researchers have extensively explored quinoline-based compounds for their potential as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. orientjchem.orgnih.gov Beyond medicine, the unique photophysical and electronic properties of quinoline derivatives make them valuable in the development of functional materials such as dyes, sensors, and organic electronics. researchgate.netresearchgate.net

Overview of Aminated Quinoline Compounds in Advanced Chemical Synthesis and Functional Materials

The introduction of an amino group (-NH₂) onto the quinoline scaffold gives rise to aminated quinoline compounds, a class of molecules with enhanced functionality and reactivity. The amino group, being a strong electron-donating group, significantly influences the electronic properties of the quinoline ring system. It can also act as a nucleophile or a site for hydrogen bonding, which is critical for molecular recognition and binding to biological targets. smolecule.com

In advanced chemical synthesis, aminated quinolines are valuable intermediates and building blocks. rsc.org The amino group can be readily transformed into other functional groups or used as an anchor point for constructing more complex molecular architectures. smolecule.com For instance, the amino group can participate in nucleophilic substitution, acylation, and diazotization reactions, opening pathways to a wide array of novel compounds. smolecule.commdpi.com Modern synthetic strategies, including transition-metal-catalyzed C-H and C-N bond functionalization, have further expanded the toolkit for creating diverse aminated quinoline derivatives with high precision and efficiency. rsc.orgacs.org

In the realm of functional materials, the presence of an amino group can impart specific properties. For example, aminoquinolines have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. researchgate.net The interaction of the amino group with metal ions has also led to the development of aminated quinoline-based ligands for catalysis and coordination chemistry. researchgate.net The oxidative condensation of aminoquinolines is a known method for producing larger, conjugated systems like phenazines, which are themselves an important class of N-heterocycles used in functional materials and pharmaceuticals. nih.gov

The specific compound, 4-Methylquinolin-5-amine, is a member of this important class. Its structure consists of the quinoline core, with a methyl group at the 4-position and an amino group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 194032-18-3 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | this compound |

A key synthetic route to 4-methylquinoline (B147181) derivatives involves the reaction of an appropriately substituted aniline (B41778) with methyl vinyl ketone. For instance, the synthesis of 5-Nitro-4-Methylquinoline can be achieved by reacting 3-nitroaniline (B104315) with methyl vinyl ketone in the presence of catalysts. google.com The subsequent reduction of the nitro group would yield the target compound, this compound.

Table 2: Synthesis Precursor for this compound

| Precursor Name | Structure | Role |

|---|

| 5-Nitro-4-Methylquinoline | | Intermediate compound that can be reduced to form this compound. google.com |

The reactivity of the amino group at the 5-position, influenced by the adjacent methyl group at the 4-position, makes this compound a specific building block for further chemical elaboration in the development of advanced materials and complex organic molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSWMEOYZKDHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=CC=CC(=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylquinolin 5 Amine and Its Core Precursors

Strategies for Quinoline (B57606) Core Formation

The construction of the fundamental quinoline ring system is the initial critical phase in the synthesis of 4-methylquinolin-5-amine. Several classical and modified cyclization reactions are utilized for this purpose, each offering distinct advantages in terms of substrate scope and regioselectivity.

Cyclization-Based Syntheses (e.g., Skraup and Doebner-Miller Reactions)

The Skraup and Doebner-Miller reactions are foundational methods for quinoline synthesis. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. discofinechem.comwikipedia.org In the context of this compound synthesis, a substituted aniline (B41778) would be the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

The Doebner-Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.org This method allows for the introduction of substituents onto the newly formed heterocyclic ring. For the synthesis of a 4-methylquinoline (B147181) derivative, an appropriate α,β-unsaturated carbonyl compound would be reacted with an aniline in the presence of an acid catalyst. wikipedia.orgwikipedia.org The reaction mechanism is complex and is thought to involve a series of conjugate additions, cyclizations, and oxidations. wikipedia.org

| Reaction Name | Key Reactants | Catalyst/Reagent | Typical Product |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Sulfuric Acid | Quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline |

Aniline-Based Cyclocondensation Approaches

Beyond the classical named reactions, various aniline-based cyclocondensation strategies have been developed. These methods often involve the reaction of anilines with other bifunctional reagents that provide the necessary carbon atoms to complete the quinoline ring. These reactions can offer improved control over substitution patterns compared to the sometimes harsh conditions of the Skraup reaction.

Regioselective Functionalization and Methyl Group Introduction at C4

The introduction of the methyl group at the C4 position of the quinoline ring is a crucial step. This is typically achieved through the careful selection of reactants in the quinoline-forming reaction itself. For instance, in a Doebner-Miller type reaction, the use of crotonaldehyde or a precursor that can form it in situ would lead to the desired 4-methylquinoline core. The regioselectivity of these cyclization reactions is governed by the nature of the aniline and the unsaturated carbonyl compound. Nitration of 4-methylquinoline (lepidine) has been reported as a method to introduce a nitro group, which can subsequently be reduced to an amine. discofinechem.com

Amination Strategies at the C5 Position

Once the 4-methylquinoline core is established, the next key transformation is the introduction of an amino group at the C5 position. This is most commonly achieved through the reduction of a nitro group at that position.

Nitro Group Reduction Protocols (e.g., Catalytic Hydrogenation, Chemical Reduction with Iron Powder)

The synthesis of this compound typically proceeds through a 4-methyl-5-nitroquinoline intermediate. The subsequent reduction of the nitro group is a well-established transformation.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. fudan.edu.cn Catalytic hydrogenation is often a clean and efficient method, yielding the desired amine with water as the only byproduct. fudan.edu.cn The reaction conditions, including pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity.

| Catalyst | Hydrogen Source | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature to moderate heat, atmospheric to high pressure |

| Platinum Oxide (PtO₂) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure |

| Raney Nickel | Hydrogen Gas (H₂) | Varies depending on substrate |

Chemical Reduction with Iron Powder: The Béchamp reduction, which uses iron metal in the presence of an acid (often acetic acid or hydrochloric acid), is a classic and still widely used method for the reduction of aromatic nitro compounds. wikipedia.orgsrict.inchem-station.com This method is particularly useful for large-scale syntheses due to the low cost of the reagents. srict.in The reaction involves the oxidation of iron to iron oxides, while the nitro group is reduced to an amine. wikipedia.org

| Reducing Agent | Acid | Solvent |

| Iron Powder (Fe) | Acetic Acid (CH₃COOH) | Water, Ethanol (B145695) |

| Iron Powder (Fe) | Hydrochloric Acid (HCl) | Water, Ethanol |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol |

Indirect Amination via Precursor Functionalization

While direct amination of the quinoline ring at the C5 position is challenging, indirect methods can be employed. This typically involves the introduction of a different functional group at the C5 position, which can then be converted to an amino group. For example, a halogen atom at the C5 position could potentially be displaced by an amine or a precursor, although such nucleophilic aromatic substitution reactions on the quinoline ring can be difficult and require specific activation.

Advanced Synthetic Protocols and Process Optimization

Modern organic synthesis has moved towards more sophisticated and optimized methods for the construction of complex molecules like this compound. These protocols aim to improve upon traditional methods by offering milder reaction conditions, higher yields, and greater control over the final product's structure.

Catalyzed Reactions in Quinoline Synthesis (e.g., Metal-Free, Cobalt-Amido Catalysis)

Catalysis plays a pivotal role in the synthesis of quinoline derivatives, offering pathways that are more efficient and selective than classical methods. Both metal-free and metal-catalyzed approaches have been explored for the construction of the quinoline scaffold.

Metal-Free Catalysis:

Recent research has focused on the development of metal-free catalytic systems for quinoline synthesis to avoid the cost and potential toxicity of transition metals. These methods often rely on the use of iodine, Brønsted acids, or superacids to promote the cyclization reactions. For instance, iodine-catalyzed methods have been shown to be effective in the synthesis of various substituted quinolines under mild conditions. While specific examples for the direct synthesis of this compound using these metal-free catalysts are not extensively documented, the general principles can be applied. A plausible metal-free approach would involve the reaction of a suitably substituted aniline precursor with a carbonyl compound under acidic catalysis.

Cobalt-Catalyzed Reactions:

Cobalt catalysis has emerged as a powerful tool in organic synthesis due to the low cost and unique reactivity of cobalt complexes. In the context of quinoline chemistry, cobalt-catalyzed reactions have been developed for various transformations. While much of the research on cobalt-amido catalysis has focused on the partial hydrogenation of the quinoline ring to produce 1,2-dihydroquinolines, the principles of cobalt-catalyzed C-H activation and annulation reactions are relevant to the synthesis of the quinoline core itself.

A cobalt-catalyzed annulation of anilides with alkynes has been reported for the synthesis of quinoline scaffolds. This method involves the ortho C-H activation of an anilide followed by nucleophilic addition to an alkyne. Adapting this methodology for the synthesis of this compound would require a precursor such as N-(3-aminophenyl)acetamide and propyne. The regioselectivity of the C-H activation and subsequent cyclization would be a critical factor to control.

| Catalytic System | Description | Potential Application for this compound Synthesis |

| Metal-Free (Iodine) | Utilizes molecular iodine as a catalyst for the cyclization of anilines and carbonyl compounds. | Reaction of 3-aminoacetophenone with an appropriate carbonyl partner. |

| Metal-Free (Brønsted Acid) | Employs strong acids to catalyze the condensation and cyclization steps in quinoline synthesis. | Classic quinoline syntheses like Skraup or Doebner-von Miller with improved conditions. |

| Cobalt-Catalyzed Annulation | Involves the C-H activation of anilides and their reaction with alkynes to form the quinoline ring. | Reaction of an N-acylated 3-methylaniline derivative with propyne. |

| Cobalt-Amido Catalysis | Primarily used for the selective reduction of quinolines to dihydroquinolines. | Not directly applicable for the synthesis of the aromatic quinoline core. |

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry has gained significant traction in the pharmaceutical and fine chemical industries due to its advantages in safety, scalability, and process control. The application of continuous flow reactors to the synthesis of quinolines, including potentially this compound, offers a promising avenue for large-scale production.

Flow reactors provide enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are often difficult to control in traditional batch reactors. This is particularly advantageous for highly exothermic reactions, such as those often encountered in quinoline synthesis. A continuous flow process for the synthesis of quinoline derivatives has been demonstrated through a telescoped nitro reduction and intramolecular cyclocondensation sequence. This approach could be adapted for the synthesis of this compound, likely starting from a nitrated precursor.

The scalability of a continuous flow process is typically achieved by extending the operation time or by "numbering up" – running multiple reactors in parallel. This allows for a seamless transition from laboratory-scale synthesis to industrial production without the need for extensive re-optimization.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often requires re-optimization for larger scales. | Scalable by extending run time or numbering up reactors. |

| Safety | Handling of large volumes of hazardous reagents can be risky. | Smaller reaction volumes at any given time enhance safety. |

| Heat Transfer | Can be inefficient, leading to localized hot spots. | Excellent heat transfer allows for better temperature control. |

| Process Control | More challenging to maintain consistent reaction conditions. | Precise control over reaction parameters (temperature, pressure, residence time). |

Challenges and Mitigation Strategies in Regioselectivity of Cyclization

One of the most significant challenges in the synthesis of substituted quinolines, including this compound, is controlling the regioselectivity of the cyclization step. When using traditional methods like the Skraup or Doebner-von Miller reactions with meta-substituted anilines, such as 3-methylaniline, the formation of two possible regioisomers can occur.

In the case of 3-methylaniline, cyclization can lead to either the 5-methyl or the 7-methyl substituted quinoline. To obtain the desired 5-amino (or a precursor nitro group) at the 5-position, the cyclization must be directed to the carbon ortho to the amino group and para to the methyl group. The electronic and steric effects of the substituents on the aniline ring play a crucial role in determining the outcome of the reaction.

Challenges:

Mixed Isomers: The reaction of a meta-substituted aniline in traditional quinoline syntheses often yields a mixture of 5- and 7-substituted quinolines, which can be difficult to separate.

Directing Group Effects: The directing influence of the substituents on the aniline ring may not be strong enough to favor the formation of a single isomer. Electron-donating groups, like a methyl group, can activate both ortho positions, leading to a lack of selectivity.

Mitigation Strategies:

Use of Blocking Groups: Introducing a temporary blocking group at the position where cyclization is not desired can force the reaction to proceed at the intended site. The blocking group can then be removed in a subsequent step.

Alternative Synthetic Routes: Employing synthetic strategies that offer greater regiocontrol, such as the Friedländer synthesis, can be advantageous. The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, which provides a more defined pathway to the desired product.

Catalyst Control: The choice of catalyst and reaction conditions can influence the regiochemical outcome. Lewis acids or Brønsted acids with specific steric or electronic properties may favor the formation of one isomer over the other.

Precursor Design: A more controlled approach involves the synthesis of a precursor that already contains the necessary substitution pattern to ensure the desired regiochemistry upon cyclization. For this compound, this could involve starting with a pre-functionalized benzene (B151609) ring where the amino and methyl groups are in the desired relative positions to guide the formation of the quinoline ring. A common strategy is to start with a precursor that has a nitro group at the desired position, which can then be reduced to the amine in a later step.

| Challenge | Mitigation Strategy | Example |

| Formation of mixed 5- and 7-isomers from m-substituted anilines. | Use of a precursor with a pre-defined substitution pattern. | Synthesis starting from 2-methyl-3-nitroaniline to ensure the final product has the methyl group at position 4 and the amino group at position 5. |

| Lack of regiocontrol in classical syntheses (Skraup, Doebner-von Miller). | Employing the Friedländer synthesis. | Condensation of 2-amino-4-methylbenzaldehyde with a suitable carbonyl compound. |

| Difficulty in separating regioisomers. | Introduction and subsequent removal of a blocking group. | Sulfonation of the aniline precursor at the position to be blocked, followed by desulfonation after cyclization. |

Chemical Reactivity and Transformation Pathways of 4 Methylquinolin 5 Amine and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the position of substitution being heavily influenced by the reaction conditions and the nature of the existing substituents.

Electrophilic Substitution: In quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring, at positions C-5 and C-8. uop.edu.pk This is because the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. The presence of the activating amino group at the C-5 position and the methyl group at the C-4 position in 4-methylquinolin-5-amine would be expected to further direct incoming electrophiles. For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mix of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The amino group in anilines is a strong activating group that directs electrophiles to the ortho and para positions. byjus.com

Nucleophilic Substitution: Nucleophilic substitution on the quinoline ring generally takes place at the C-2 and C-4 positions of the pyridine ring. uop.edu.pkquimicaorganica.org This is due to the electron deficiency at these positions caused by the nitrogen atom. The reaction of quinoline with sodamide in liquid ammonia (B1221849), for example, yields 2-aminoquinoline. uop.edu.pkcutm.ac.in If the C-2 position is blocked, substitution occurs at the C-4 position. uop.edu.pkcutm.ac.in In some cases, a typically poor leaving group like a dimethylamino group can be readily substituted by various nucleophiles when the aromatic system is activated by strongly electron-withdrawing groups. clockss.org For example, the dimethylamino group at the 4-position of certain quinoline derivatives can be replaced by various nucleophiles. clockss.orgresearchgate.net The reactivity of halogenated quinolines at positions 2 and 4 towards nucleophilic substitution is particularly high. quimicaorganica.org

Oxidation and Reduction Transformations of the Quinoline Moiety

The quinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The benzene ring of the quinoline moiety is more susceptible to oxidation than the pyridine ring. orientjchem.org Strong oxidizing agents like potassium permanganate (B83412) can cleave the benzene ring to form carboxylic acids. orientjchem.org For instance, the oxidation of quinoline can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org The oxidation of methylquinolines, such as 4-methylquinoline (B147181), can lead to the formation of the corresponding quinoline-4-carbaldehydes. researchgate.net Enzyme-mediated oxidation offers a green and efficient method for producing quinoline derivatives. rsc.orgnih.gov For example, microbial degradation of quinoline can initiate hydroxylation at the C-2 position. rsc.org

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. nih.govacs.orgacs.org For example, the reduction of the quinoline core can be achieved through hydrogenation using catalysts like platinum(IV) oxide. acs.org The specific product of reduction can depend on the reducing agent and reaction conditions.

Formation of Complex Polyheterocyclic Systems

The reactivity of this compound and its derivatives allows for their use as building blocks in the synthesis of more complex polyheterocyclic systems through various condensation and cycloaddition reactions.

Condensation Reactions with Carbonyl Compounds and Heterocyclic Precursors

Aminoquinolines can participate in condensation reactions with carbonyl compounds. For example, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde with a compound containing a methylene (B1212753) group alpha to a carbonyl, in the presence of a base, to form a quinoline. uop.edu.pkiucr.org This general principle can be extended to synthesize a variety of substituted quinolines.

Cycloaddition and Ring-Opening/Recyclization Reactions

Quinoline derivatives can undergo cycloaddition reactions to form complex fused ring systems. researchgate.net For instance, dearomative [4+2] cycloaddition reactions of quinolines with alkenes can produce polycyclic heterocycles. nih.gov These reactions can be mediated by photochemistry. nih.govacs.org Quinolinium ylides, formed from quinolinium salts, can react with electron-poor alkenes in [3+2] dipolar cycloaddition reactions to yield pyrroloquinolines. nih.govbohrium.com

Ring-opening and recyclization reactions provide another pathway to novel heterocyclic structures. For example, a domino reaction of 2-aminochromene-3-carbonitriles with isocyanates involves an unexpected ring-opening of the 4H-pyran ring followed by recyclization to form N-substituted 2-aminoquinoline-3-carbonitriles. acs.org Similarly, some syntheses of quinoline derivatives proceed through nucleophilic addition, ring-opening, and subsequent recyclization steps. consensus.app Copper-catalyzed ring-opening/reconstruction of anthranils with oxo-compounds is another strategy for synthesizing quinoline derivatives. acs.org

Metal-Catalyzed Coupling Reactions Involving Quinoline Amine Derivatives (e.g., Chan-Lam Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, and quinoline amine derivatives are excellent substrates for these transformations.

The Chan-Lam coupling, a copper-catalyzed reaction, is used to form C-N bonds between an amine and a boronic acid. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be carried out in the open air at room temperature. wikipedia.org The scope of the Chan-Lam coupling is broad and includes the N-arylation of various amines, amides, and other nitrogen-containing heterocycles. thieme-connect.denih.govacs.org For instance, N-arylation of 3-formylquinolin-2(1H)-ones has been achieved using copper(II)-catalyzed Chan-Lam coupling with phenylboronic acids. nih.gov

Other metal-catalyzed reactions are also employed. For example, cobalt-catalyzed direct carbonylation of aminoquinoline benzamides can be used to form imides. nih.govacs.orgacs.org

Spectroscopic Characterization and Structural Elucidation of 4 Methylquinolin 5 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

In the case of 4-Methylquinolin-5-amine, the protons on the quinoline ring system would exhibit characteristic chemical shifts and coupling patterns. Data from the closely related compound N-methylquinolin-5-amine shows aromatic signals at δ 8.79 (dd), 8.07 (d), 7.52 (t), 7.42 (d), and 7.21 (d) ppm. rsc.org The methyl group protons at position 4 would appear as a singlet further upfield, typically around δ 2.5-2.7 ppm. For instance, the methyl protons in 4-methylquinoline (B147181) are observed at approximately δ 2.7 ppm. bas.bg The amine (NH₂) protons would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but for N-methylquinolin-5-amine, the N-H proton appears at δ 4.43 ppm. rsc.org

A representative analysis of the related 4-amino-2-methylquinoline shows the methyl group singlet at δ 2.42 ppm, the C3-H proton as a singlet at δ 6.45 ppm, and the aromatic protons as a series of doublets and triplets between δ 7.33 and 8.00 ppm. tandfonline.com The amino (NH₂) protons in this molecule appear as a broad singlet at δ 6.66 ppm. tandfonline.com These values provide a strong basis for the interpretation of the this compound spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for 4-Methylquinoline and Related Derivatives.

| Compound | Functional Group | Chemical Shift (δ ppm) |

|---|---|---|

| 4-Methylquinoline | Aromatic-H | 7.21 - 8.77 |

| CH₃ | ~2.7 | |

| N-Methylquinolin-5-amine | Aromatic-H | 6.55 - 8.79 |

| NH | 4.43 | |

| N-CH₃ | 2.94 | |

| 4-Amino-2-methylquinoline | Aromatic-H | 7.33 - 8.00 |

| NH₂ | 6.66 | |

| C3-H | 6.45 |

Note: Data compiled from multiple sources. rsc.orgbas.bgtandfonline.com Actual values can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The quinoline ring system typically displays signals between δ 100 and 160 ppm.

For this compound, the carbon atoms of the quinoline core would show distinct signals. In the analogous N-methylquinolin-5-amine, carbon signals are observed at δ 149.9, 144.7, 130.5, 128.6, 119.3, 118.4, and 104.1 ppm. rsc.org The methyl carbon (4-CH₃) would resonate at the most upfield position, typically around δ 18-25 ppm. For example, the methyl carbon in 4-amino-2-methylquinoline is found at δ 24.86 ppm. tandfonline.com The carbon atom attached to the amino group (C-5) would be significantly influenced by the nitrogen's electron-donating nature. The quaternary carbons, including those at the ring junctions (C-4a and C-8a) and the one bearing the methyl group (C-4), would also be identifiable. In 4-amino-2-methylquinoline, the ipso-carbons are assigned at δ 158.2 (C-2), 151.5 (C-4), 148.5 (C-9), and 117.6 (C-10) ppm. tandfonline.com

Table 2: Representative ¹³C NMR Chemical Shifts for 4-Methylquinoline Derivatives.

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

|---|---|---|

| N-Methylquinolin-5-amine | Aromatic C/C-N | 104.1 - 149.9 |

| N-CH₃ | 31.0 | |

| 4-Amino-2-methylquinoline | Aromatic C/C-N | 102.4 - 158.2 |

Note: Data compiled from multiple sources. rsc.orgtandfonline.com Assignments are based on reported literature.

Two-dimensional NMR techniques are indispensable for unambiguous structural assignment, especially for substituted heterocycles. beilstein-journals.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the this compound structure, for example, linking the methyl proton signal to the methyl carbon signal. researchgate.netmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for establishing the connectivity of the entire molecule. researchgate.netmdpi.com For instance, correlations would be observed between the methyl protons (H-4') and the quinoline carbons C-3, C-4, and C-4a. Similarly, the amine protons could show correlations to carbons C-5, C-6, and C-4a, confirming the substitution pattern. The full assignment of proton and carbon signals for complex polysubstituted quinolines is often achieved using a combination of these 2D techniques. clockss.orguncw.edu

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit several characteristic bands. A key feature would be the N-H stretching vibrations of the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. tandfonline.com For comparison, in 4-amino-2-methylquinoline, these N-H stretches are observed between 3435 and 3303 cm⁻¹. tandfonline.com The aromatic C-H stretching vibrations would be found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would appear just below 3000 cm⁻¹. tandfonline.com The region between 1500 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the quinoline ring system. bas.bgtandfonline.com For example, 4-amino-2-methylquinoline shows bands at 1646 cm⁻¹ (aromatic C=N) and 1589 cm⁻¹ (phenyl C=C). tandfonline.com

Table 3: Characteristic FT-IR Frequencies for 4-Amino-2-methylquinoline.

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3435 - 3303 |

| C-H Stretch (Aromatic) | 3051 |

| C-H Stretch (Aliphatic) | 2986 |

| C=N Stretch (Ring) | 1646 |

Note: Data is for the closely related compound 4-amino-2-methylquinoline. tandfonline.com

Mass Spectrometry (MS and HR-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. mdpi.comrsc.org

For this compound (C₁₀H₁₀N₂), the molecular weight is 158.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 158. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms has an even nominal molecular weight. youtube.com The fragmentation of the parent compound, 4-methylquinoline (m/z 143), primarily involves the loss of a hydrogen atom to form a stable quinolinium-type cation (m/z 142) or cleavage of the methyl group. nih.govmcmaster.ca The presence of the amino group in this compound would introduce additional fragmentation pathways, such as the loss of HCN or NH₂ radicals. HR-MS would be able to confirm the elemental composition, with a calculated [M+H]⁺ ion for C₁₀H₁₁N₂⁺ being approximately 159.0917. nih.govacs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. bohrium.com

Table 4: Representative Crystallographic Data for a Related Quinolium Salt.

| Parameter | 5-Amino-6-methylquinolin-1-ium 3-carboxypropanoate |

|---|---|

| Formula | C₁₀H₁₁N₂⁺ · C₄H₅O₄⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0784 |

| b (Å) | 10.8234 |

| c (Å) | 16.4366 |

| α (°) | 91.608 |

| β (°) | 101.039 |

| γ (°) | 105.782 |

| Volume (ų) | 1352.49 |

Note: Data from reference nih.gov.

Other Spectroscopic Methods (e.g., UV-Vis, Molar Conductance, Electronic Spectroscopy)

Beyond vibrational and magnetic resonance spectroscopy, several other spectroscopic and analytical techniques are crucial for the comprehensive characterization of this compound and its derivatives, particularly its metal complexes. Methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, molar conductance measurements, and electronic spectroscopy provide valuable insights into the electronic properties, structure, and electrolytic nature of these compounds.

UV-Vis and Electronic Spectroscopy

Electronic spectroscopy, commonly performed using UV-Vis spectrophotometers, is instrumental in probing the electronic transitions within a molecule. For quinoline derivatives, the spectra are typically characterized by absorption bands arising from π→π* and n→π* transitions within the aromatic system and any associated chromophores.

In studies of protonated 4-methylquinoline, action spectra recorded in a vacuum show an absorption maximum at 232 nm (5.35 eV). aanda.org Another study on 4-methylquinolinium hydrogensquarate in acetonitrile (B52724) reported absorption bands at 235 nm, 260 nm, and 280 nm. bas.bg The electronic spectra of quinoline-fused zinc(II) and magnesium(II) phthalocyanines, which incorporate 4-methylquinolin-2-ol, exhibit the characteristic Q and B bands in DMSO, with the Q band for the non-peripheral zinc(II) phthalocyanine (B1677752) appearing at 701 nm. researchgate.net

When 4-methylquinoline derivatives are coordinated to metal ions, additional absorption bands, such as d-d transitions and charge-transfer (CT) bands, can be observed. These bands are particularly informative for deducing the geometry of the coordination complexes. For instance, metal complexes of Schiff bases derived from quinoline often exhibit intense bands in the visible region, which are assigned to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. researchgate.net

The electronic spectra of various transition metal complexes with ligands derived from 4-methylquinoline have been used to establish their geometry. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes can confirm octahedral or square planar arrangements around the central metal ion. researchgate.netmdpi.comresearchgate.net Specifically, nickel(II) complexes with modified polystyrene-alt-(maleic anhydride) ligands containing a 7-amino-4-methylquinolin-2(1H)-one moiety show absorption bands between 16474 and 31250 cm⁻¹, which are characteristic of an octahedral geometry. mdpi.com Similarly, cobalt(II) complexes with related ligands display absorptions indicative of an octahedral environment. mdpi.com

Table 1: Electronic Absorption Data for 4-Methylquinoline Derivatives This table is interactive. You can sort and filter the data.

Research Applications of 4 Methylquinolin 5 Amine and Its Synthetic Derivatives

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

4-Methylquinolin-5-amine is a valuable intermediate in organic synthesis, primarily due to the reactive amino group and the quinoline (B57606) core. This structure allows for a variety of chemical modifications, making it a key starting material for the construction of more complex molecules. The presence of the methyl group at the 4-position and the amino group at the 5-position influences the electronic properties and reactivity of the quinoline ring system, enabling chemists to strategically build intricate molecular architectures.

Its utility as a building block is demonstrated in the synthesis of various heterocyclic systems. The amino group can be readily transformed into a wide range of functional groups, or it can participate in cyclization reactions to form fused ring systems. This versatility has made this compound a sought-after precursor in the development of novel organic compounds with diverse potential applications.

Applications in Medicinal Chemistry Research (Focus on Derivatives as Active Agents)

The quinoline scaffold is a well-established pharmacophore in drug discovery, and derivatives of this compound have been extensively investigated for their potential therapeutic properties.

Design and Synthesis of Quinoline-Based Pharmacophores and Hybrid Compounds

Researchers have utilized this compound as a foundational structure for the design and synthesis of novel pharmacophores and hybrid molecules. By combining the 4-methylquinoline-5-amine moiety with other known bioactive scaffolds, chemists aim to create hybrid compounds with enhanced or novel biological activities. This "molecular hybridization" approach has led to the development of compounds with potential applications in various therapeutic areas. The synthesis of these complex molecules often involves multi-step reaction sequences where this compound serves as a key starting material.

Exploration of Derivatives as Inhibitors for Specific Biological Targets (e.g., Protein Kinases, Folic Acid Antagonists)

Derivatives of this compound have shown promise as inhibitors of various biological targets, including protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The quinoline core can act as a scaffold to which different substituents can be attached to achieve specific interactions with the active site of a target kinase. While broad-spectrum activity against multiple kinases has been observed with some quinoline derivatives, ongoing research focuses on designing more selective inhibitors to minimize off-target effects.

Folic acid antagonists interfere with the metabolic pathways of folic acid, which is essential for cell growth and division. This mechanism is particularly effective in rapidly proliferating cells, such as cancer cells and certain microbes. While the broader class of quinolines has been investigated for antifolate activity, specific research on derivatives of this compound in this area is an active field of exploration.

Development of Antimalarial, Anticancer, and Antimicrobial Quinoline Analogues

The quinoline ring is famously associated with antimalarial drugs like chloroquine. Building on this legacy, scientists have synthesized and evaluated numerous analogues derived from this compound for their antimalarial potential. Research has shown that modifications to the quinoline core and the side chains attached to it can significantly impact the activity against different strains of the malaria parasite, including drug-resistant ones. Some novel 4-aminoquinoline (B48711) analogues have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

In the realm of oncology, quinoline derivatives have been investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. The cytotoxic activity of derivatives of this compound has been evaluated against a range of cancer cell lines, with some compounds showing promising inhibitory concentrations.

Furthermore, the antimicrobial potential of quinoline analogues is a significant area of research. Derivatives of this compound have been synthesized and tested against various bacterial and fungal strains. The results have indicated that certain modifications to the parent compound can lead to significant antimicrobial activity, with some derivatives exhibiting low minimum inhibitory concentrations (MIC) against pathogenic microbes.

| Compound Type | Biological Activity | Target/Organism | IC50/MIC Value |

| 4-Aminoquinoline Analogue | Antimalarial | Plasmodium falciparum (Chloroquine-sensitive) | <0.5 µM nih.gov |

| 4-Aminoquinoline Analogue | Antimalarial | Plasmodium falciparum (Chloroquine-resistant) | <0.5 µM nih.gov |

| Quinoline-based Compound | Anticancer | Various Cancer Cell Lines | Varies |

| Quinoline Derivative | Antimicrobial | Pathogenic Bacteria/Fungi | Varies |

Catalytic Applications of this compound Derived Ligands

While the medicinal applications of this compound derivatives are more extensively documented, there is growing interest in their use as ligands in catalysis. The nitrogen atom in the quinoline ring and the exocyclic amino group can coordinate with metal centers, forming stable complexes that can act as catalysts.

Metal-Complex Formation and Catalytic Activity in Organic Transformations

Ligands derived from this compound can be synthesized and subsequently complexed with various transition metals. The electronic and steric properties of the ligand, which can be fine-tuned through chemical modification, play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. These complexes have the potential to catalyze a variety of organic transformations, contributing to the development of new and efficient synthetic methodologies. Research in this area is focused on exploring the coordination chemistry of these ligands and evaluating the catalytic performance of their metal complexes in reactions such as cross-coupling, hydrogenation, and oxidation. While specific examples directly utilizing this compound in catalysis are still emerging, the broader class of quinoline-based ligands has shown significant promise in this field. For instance, hafnium and zirconium complexes with amido-quinoline-based ligands have been successfully used in the copolymerization of ethylene (B1197577) and 1-octene. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product Yield |

| Hf-complex with amido-quinoline ligand | Ethylene/1-octene copolymerization | Ethylene, 1-octene | High activity and comonomer incorporation mdpi.com |

Chemo- and Regioselective Catalysis (e.g., Transfer Hydrogenation, C-N Bond Formation)

While direct catalytic applications of this compound are not extensively documented in the reviewed literature, the broader family of amino-quinoline derivatives has shown significant promise as ligands in chemo- and regioselective catalysis, particularly in transfer hydrogenation and C-N bond formation reactions. The amine and quinoline nitrogen atoms provide excellent coordination sites for metal catalysts, enabling the design of sophisticated catalytic systems.

Transfer Hydrogenation:

The asymmetric transfer hydrogenation (ATH) of N-heteroaromatics is a crucial process for synthesizing chiral amines, which are valuable building blocks in pharmaceuticals. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in metal complexes for the ATH of dihydroisoquinolines (DHIQs), which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com In one study, rhodium catalysts bearing these chiral diamine ligands proved to be the most effective in terms of both reactivity and enantioselectivity, achieving modest to good enantiomeric excess. mdpi.com The use of additives like La(OTf)3 was found to enhance the conversion rates, especially for more sterically hindered substrates. mdpi.com

Furthermore, manganese-catalyzed asymmetric transfer hydrogenation of quinolines has been successfully demonstrated in water, using ammonia (B1221849) borane (B79455) as a green and economical hydrogen source. rsc.org This reaction proceeds efficiently with a water-stable manganese catalyst bearing an aminobenzimidazole ligand, converting various quinolines into their corresponding hydrogenated products in high yields and with excellent enantiomeric excess (up to 99%). rsc.org Cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes have also been identified as highly effective catalysts for the asymmetric hydrogenation of a wide range of quinoline derivatives. nih.gov These catalysts have shown high efficiency in various solvents, including environmentally benign options like water and ionic liquids. nih.gov

A series of organometallic ruthenium(II)-arene complexes with pyridine (B92270)–quinoline and biquinoline-based ligands have been synthesized and characterized for their efficacy as transfer hydrogenation catalysts. mdpi.com These complexes, particularly those with methyl groups on the quinoline moiety, demonstrated quantitative conversion of acetophenone (B1666503) to 1-phenylethanol. mdpi.com Additionally, an iridium-catalyzed transfer hydrogenation protocol using the renewable hydrogen source ethanol (B145695) has been developed for the reduction of quinolines. rsc.org

| Catalyst System | Substrate | Key Findings |

| Rhodium complexes with chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives | Dihydroisoquinolines | Effective in asymmetric transfer hydrogenation, with modest enantiomeric excess. mdpi.com |

| Water-stable manganese catalyst with aminobenzimidazole ligand | Quinolines | High yields and up to 99% enantiomeric excess in water using ammonia borane. rsc.org |

| Cationic Ruthenium(II) complexes with chiral diamine ligands | Quinoline derivatives | Excellent enantioselectivity in various solvents, including water and ionic liquids. nih.gov |

| Ruthenium(II)-arene complexes with pyridine-quinoline ligands | Acetophenone | Quantitative conversion to 1-phenylethanol. mdpi.com |

| Iridium catalyst with simple amide ligands | Quinolines | Utilizes ethanol as a renewable hydrogen source for transfer hydrogenation. rsc.org |

C-N Bond Formation:

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals and functional materials. Quinoline derivatives have been utilized in metal-catalyzed C-N cross-coupling reactions. For instance, nickel-catalyzed C-2 amination of quinoline with cyclic amines has been reported, proceeding through an N-oxide-directed C–H/N–H coupling to produce aminopyridine quinoline analogues in good yields. rsc.org

Palladium- and copper-catalyzed reactions are also prevalent in the synthesis of quinoline and quinazoline (B50416) derivatives involving C-N bond formation. nih.gov These methods are efficient for creating C-C and C-heteroatom bonds. nih.gov For example, a copper-catalyzed one-pot synthesis of 5,12-dihydroindolo[2,1-b]quinazolines has been developed, which involves an intramolecular C-N coupling reaction. nih.gov The functionalization of the quinoline ring through C-H activation is a powerful strategy for introducing various functional groups, and the choice of catalyst and reaction conditions plays a significant role in the outcome of these transformations. rsc.org

Material Science Applications of Quinoline Derivatives

The unique photophysical and electronic properties of the quinoline scaffold make its derivatives highly attractive for applications in material science. These compounds are explored for their potential in electronic and optoelectronic devices, as well as for their ability to form ordered supramolecular structures and serve as precursors for nanomaterials.

Electronic and Optoelectronic Materials Research

The incorporation of quinoline fragments into π-extended conjugated systems is a valuable strategy for creating novel optoelectronic materials. nih.gov For instance, incorporating fragments like benzimidazole, carbazole, or triphenylamine (B166846) into a quinazoline scaffold has led to materials for OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs. nih.gov Arylvinyl-substituted quinazolines are also of interest for their potential in nonlinear optical materials and as colorimetric pH sensors. nih.gov

| Quinoline Derivative Type | Potential Application | Key Properties |

| Diquinoline Derivatives | Organic Light-Emitting Diodes (OLEDs) | Ambipolar character, tunable electrochemical and optical properties. mdpi.com |

| Arylvinyl-substituted Quinazolines | Nonlinear Optical Materials, pH Sensors | Responsive optical properties. nih.gov |

| Quinazoline with Benzimidazole/Carbazole | Organic Light-Emitting Diodes (OLEDs) | Materials for white and red phosphorescent OLEDs. nih.gov |

Supramolecular Assembly and Nanomaterial Precursors

The ability of quinoline derivatives to engage in non-covalent interactions, such as π–π stacking and hydrogen bonding, makes them excellent building blocks for supramolecular chemistry and the construction of nanomaterials. Although a less explored structural motif in supramolecular chemistry compared to others, quinoline exhibits strong C–H···π and π–π stacking interactions. mdpi.com

A gelator containing a quinoline group has been designed and synthesized, which can form stable organogels in various solvents. rsc.org This self-assembly process leads to the formation of different morphologies driven by noncovalent interactions. rsc.org Low molecular weight organic molecules based on quinoline can self-assemble into diverse supramolecular architectures like fibers, tubes, and ribbons, which can immobilize large volumes of solvent in three-dimensional networks. rsc.org

Furthermore, the synthesis of quinoline derivatives can be achieved using nanocatalysts, highlighting the intersection of quinoline chemistry with nanotechnology. heteroletters.org For example, nano SnO2 has been shown to catalyze the reaction of 2-aminobenzophenones with acetylenic esters to produce quinoline derivatives in high yields under mild conditions. heteroletters.org Heterocyclic systems like quinoline are considered essential building blocks for creating innovative materials with intriguing electrical and mechanical properties. rsc.org

| Application Area | Example | Significance |

| Supramolecular Gels | Quinoline-containing gelator | Forms stable organogels through self-assembly, with potential for sensing applications. rsc.org |

| Nanocatalysis in Synthesis | Nano SnO2 | Efficiently catalyzes the synthesis of quinoline derivatives under mild conditions. heteroletters.org |

| Building Blocks for Advanced Materials | General Quinoline Derivatives | Their ability to form ordered structures through non-covalent interactions makes them valuable precursors for functional materials. mdpi.comrsc.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov However, these methods often involve harsh conditions, hazardous reagents, and lengthy reaction times. nih.govtandfonline.com The future of synthesizing 4-Methylquinolin-5-amine and its analogs lies in the adoption of green and sustainable chemistry principles. benthamdirect.com

Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. bohrium.comacs.org Key areas of development include:

Catalytic C–H Bond Activation: This modern strategy allows for the direct functionalization of the quinoline core, bypassing the need for pre-functionalized starting materials and thus improving atom economy. mdpi.com

Photoredox Catalysis: Photo-induced cyclization and annulation techniques offer mild and efficient pathways to construct the quinoline scaffold under ambient conditions. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields for reactions such as the Friedländer synthesis. nih.govmdpi.comresearchgate.net

Green Catalysts and Solvents: The use of biodegradable catalysts, such as p-toluenesulfonic acid (p-TSA), and greener solvents like ethanol (B145695) and water is becoming more prevalent to reduce environmental impact. bohrium.com Nanocatalysts are also gaining traction due to their high efficiency and recyclability. acs.org

| Methodology | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | Stoichiometric strong acids (e.g., H₂SO₄) | Recyclable solid acids, nanocatalysts, photoredox catalysts tandfonline.commdpi.comacs.org | Reduced waste, catalyst reusability, milder conditions |

| Energy Source | High-temperature conventional heating nih.gov | Microwave irradiation, ultrasound nih.govresearchgate.net | Faster reactions, lower energy consumption |

| Solvents | Hazardous organic solvents | Water, ethanol, solvent-free conditions bohrium.comacs.org | Reduced environmental impact and toxicity |

| Strategy | Multi-step syntheses with protecting groups | One-pot reactions, C-H activation bohrium.commdpi.com | Higher efficiency, better atom economy |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A profound understanding of the structural, electronic, and conformational properties of this compound is crucial for its application. While standard techniques like 1D NMR and mass spectrometry are routine, future research will increasingly rely on a synergistic approach combining advanced spectroscopic methods and computational modeling.

Advanced Spectroscopic Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.netacs.orgipb.pt These methods help elucidate the precise connectivity and spatial relationships of atoms within the molecule, which is essential for confirming the structure of newly synthesized analogs. researchgate.net

Computational Chemistry: Theoretical calculations are becoming indispensable for predicting and interpreting experimental results. tsijournals.com

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry of this compound and to predict its electronic properties, such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. rsc.orgnih.gov This information provides insight into the molecule's reactivity and potential interaction sites.

Time-Dependent DFT (TD-DFT): This method allows for the theoretical calculation of electronic absorption and emission spectra, which can be compared with experimental data to understand the photophysical properties of the molecule. bohrium.comdntb.gov.ua

Molecular Docking and Dynamics: These simulation techniques are critical for studying how derivatives of this compound might bind to biological targets like proteins or enzymes. nih.govmdpi.com They can predict binding affinities and interaction modes, guiding the rational design of new therapeutic agents. nih.gov

| Technique | Type | Information Gained |

|---|---|---|

| 2D NMR (COSY, HMBC) | Spectroscopic | Unambiguous structural confirmation and connectivity of atoms. researchgate.net |

| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, reactivity, and NMR chemical shifts. rsc.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Computational | Prediction of UV-Vis absorption and fluorescence spectra. bohrium.com |

| Molecular Docking | Computational | Prediction of binding modes and affinities with biological macromolecules. nih.gov |

| Molecular Dynamics (MD) | Computational | Analysis of the stability of ligand-receptor complexes over time. mdpi.com |

Rational Design and Synthesis of Next-Generation Quinoline-Based Functional Molecules

The quinoline ring is considered a "privileged scaffold" in drug discovery, meaning its structure is frequently found in potent, biologically active compounds. nih.govorientjchem.org this compound serves as an excellent starting point for the rational design of next-generation functional molecules. By systematically modifying its structure, researchers can fine-tune its properties for specific applications.

The core principle of rational design involves understanding the structure-activity relationship (SAR), which describes how chemical structure correlates with biological activity. nih.govoup.com For aminoquinolines, key structural features influencing activity include the position and nature of substituents on the quinoline ring and the properties of any side chains. acs.orgacs.orgnih.gov

Future design strategies based on the this compound scaffold could target:

Enzyme Inhibitors: By adding specific functional groups, derivatives can be designed to fit into the active sites of enzymes implicated in diseases like cancer (e.g., kinase inhibitors) or microbial infections. nih.govnih.gov

Receptor Modulators: Modifications can be made to create molecules that bind to and either activate or block specific cellular receptors, a common strategy for a wide range of therapeutic areas. manchester.ac.uk

DNA Intercalators: The planar nature of the quinoline ring makes it suitable for designing molecules that can insert between the base pairs of DNA, a mechanism of action for some anticancer drugs. orientjchem.org

| Target Application | Design Strategy | Potential Molecular Target | Example from Quinoline Class |

|---|---|---|---|

| Anticancer | Modification to inhibit specific kinases. | EGFR, HER-2 nih.gov | Bosutinib, Lenvatinib nih.gov |

| Antimalarial | Addition of a basic aminoalkyl side chain. | Heme detoxification pathway in Plasmodium. acs.org | Chloroquine, Amodiaquine nih.gov |

| Antiviral | Design to inhibit viral enzymes like integrase or polymerase. | HIV integrase, BVDV polymerase nih.gov | Dolutegravir (related scaffold) |

Interdisciplinary Research at the Interface of Chemical Biology and Materials Science

The unique structural and electronic properties of the this compound scaffold position it at the crossroads of multiple scientific disciplines. Future research will likely see increasing collaboration between chemists, biologists, and materials scientists to unlock its full potential.

Chemical Biology: In chemical biology, derivatives of this compound can be developed as molecular probes to study biological processes. For example, by attaching a fluorescent tag, researchers could create molecules that bind to specific cellular targets and allow for their visualization using advanced microscopy techniques. The inherent bioactivity of the quinoline nucleus also makes it a valuable scaffold for discovering new therapeutic agents against a range of diseases, including cancer, malaria, and bacterial infections. benthamscience.comnih.govresearchgate.net

Materials Science: In the realm of materials science, quinoline derivatives are known for their applications in organic electronics. ecorfan.org Specifically, compounds like tris-(8-hydroxyquinoline)aluminum (Alq3) are benchmark materials used in Organic Light-Emitting Diodes (OLEDs) due to their excellent electroluminescence and thermal stability. mdpi.comyoutube.com The delocalized π-electron system of this compound provides a foundation for designing novel materials with tailored optoelectronic properties. Future research could explore its use in:

OLED Emitters: As the core of new emissive materials for more efficient and color-tuned displays and lighting.

Hole-Transporting Materials: In devices like OLEDs and perovskite solar cells, where efficient charge transport is critical. nih.gov

Chemical Sensors: As fluorescent chemosensors that can detect specific ions or molecules through changes in their light emission.

| Field | Potential Application | Key Property of the Scaffold |

|---|---|---|

| Chemical Biology | Fluorescent probes for cellular imaging | Inherent fluorescence and ability to be functionalized. |

| Medicinal Chemistry | Scaffold for new anticancer or antimicrobial drugs benthamscience.com | Proven bioactivity and structural versatility. orientjchem.org |

| Materials Science (OLEDs) | Host or emitter materials for displays and lighting mdpi.com | Electroluminescent properties and thermal stability. youtube.com |

| Materials Science (Sensors) | Fluorescent chemosensors for environmental or biological monitoring | Sensitivity of electronic properties to the local environment. |

Q & A

What are the common synthetic routes and characterization techniques for 4-Methylquinolin-5-amine?

Basic:

The synthesis of this compound typically involves nucleophilic aromatic substitution or condensation reactions. For example, analogs like 6-Chloroquinolin-4-amine are synthesized via substitution of halide groups with amines under reflux in ethanol or methanol . Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity. Column chromatography with solvents like acetonitrile or methanol is critical for purification .

Advanced:

Advanced synthesis may employ the Friedländer reaction to construct the quinoline core, as seen in aminoalkyl-functionalized 4-arylquinolines. Optimization of reaction conditions (e.g., solvent polarity, pH, and temperature) is essential to minimize byproducts. High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve structural ambiguities, particularly for stereoisomers or polymorphs .

How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Basic:

Systematic literature reviews, following protocols like those in the Cochrane Handbook, help identify and categorize conflicting results. For instance, variations in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strains or protocols .

Advanced:

Meta-analytical approaches, such as the Paule-Mandel estimator for between-study variance, quantify heterogeneity in biological activity data. Tools like the metafor package in R enable meta-regression to explore covariates (e.g., substituent effects or assay conditions). Sensitivity analyses can isolate outliers or low-quality studies .

What methodologies are recommended for optimizing reaction yields and purity in this compound synthesis?

Basic:

Key factors include solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (reflux vs. room temperature), and catalyst use (e.g., Lewis acids for Friedländer reactions). Fraction collection during column chromatography ensures high purity, with TLC monitoring .

Advanced:

Design of Experiments (DoE) approaches, such as factorial designs, systematically optimize multi-variable conditions (e.g., molar ratios, reaction time). Advanced purification techniques, like preparative HPLC with chiral columns, resolve enantiomers. Kinetic studies using in-situ NMR or IR spectroscopy track intermediate formation .

How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

Basic:

Comparative studies of analogs (e.g., 6-fluoro or 8-methyl derivatives) reveal that electron-withdrawing groups at the 6-position enhance antimicrobial activity, while bulky substituents reduce cell permeability. Tabulated SAR data from in vitro assays guide initial modifications .

Advanced:

Computational methods (DFT, molecular docking) predict binding affinities to targets like DNA gyrase or kinase enzymes. Free-energy perturbation (FEP) calculations quantify the impact of methyl or amine group positioning on ligand-receptor interactions. In vivo pharmacokinetic studies validate bioavailability predictions .

What statistical approaches are suitable for analyzing heterogeneity in physicochemical property datasets?

Basic:

Descriptive statistics (mean, standard deviation) and visual tools like forest plots summarize variability in melting points or solubility data. The I² statistic (% of total variation due to heterogeneity) identifies datasets requiring reanalysis .

Advanced:

Bayesian meta-analysis models incorporate prior distributions to estimate uncertainty in properties like logP or pKa. The Q-profile method calculates confidence intervals for between-study variance, addressing non-normal data distributions. Software like R or OpenBUGS implements these models .

How can researchers ensure reproducibility in studies involving this compound?

Basic:

Detailed reporting of synthetic protocols (solvent grades, equipment calibration) and raw spectral data (NMR shifts, IR peaks) is critical. Public repositories like PubChem or Zenodo enhance transparency .

Advanced:

Collaborative validation through interlaboratory studies identifies protocol-specific biases. Automated synthesis platforms (e.g., flow chemistry) reduce human variability. Blockchain-based lab notebooks timestamp and encrypt data for auditability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.